molecular formula C14H11FO2 B1170079 gamma-propoxy-sulfo-lichenin CAS No. 163547-04-4

gamma-propoxy-sulfo-lichenin

Cat. No.: B1170079
CAS No.: 163547-04-4
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Description

γ-Propoxy-sulfo-lichenin is a chemically modified polysaccharide derived from lichenin, a natural β-glucan found in lichens. Its structure features a sulfated backbone with propoxy (-OCH₂CH₂CH₃) substitutions, enhancing its solubility and bioactivity compared to native lichenin . First characterized by Hensel in 1995, this compound exhibits notable antitumor properties, with studies demonstrating its ability to inhibit tumor cell proliferation and induce differentiation in human keratinocytes . In vitro experiments revealed that γ-propoxy-sulfo-lichenin stimulates mucin secretion in colonic tissue and promotes keratinocyte differentiation, suggesting dual mechanisms of action involving immunomodulation and epithelial cell regulation .

Properties

CAS No.

163547-04-4

Molecular Formula

C14H11FO2

Synonyms

gamma-propoxy-sulfo-lichenin

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

N-Acetyl-D-Glucosamine Oligosaccharides

N-Acetyl-D-glucosamine (GlcNAc) oligosaccharides are bioactive carbohydrates known to induce mucin secretion and keratinocyte differentiation, similar to γ-propoxy-sulfo-lichenin . However, their structural and mechanistic differences are significant:

Parameter γ-Propoxy-Sulfo-Lichenin N-Acetyl-D-Glucosamine Oligosaccharides
Molecular Structure Sulfated β-glucan with propoxy groups Non-sulfated oligosaccharides
Mechanism of Action Antitumor via cell differentiation; mucin secretion Mucin secretion via glycosaminoglycan modulation
Key Findings Induces keratinocyte differentiation Enhances wound healing

While both compounds promote epithelial cell activity, γ-propoxy-sulfo-lichenin’s sulfation and propoxy groups confer broader antitumor efficacy, as demonstrated in lichenin-derived polysaccharides .

Heparin-Like Polysulfonated Polymers

Heparin-like polysulfonated polymers are synthetic sulfated compounds with anti-angiogenic properties, inhibiting blood vessel formation in tumors .

Parameter γ-Propoxy-Sulfo-Lichenin Heparin-Like Polysulfonated Polymers
Source Natural (lichen-derived) Synthetic
Primary Activity Antitumor, differentiation induction Anti-angiogenic
Mechanistic Focus Direct tumor cell modulation Vascular endothelial growth factor (VEGF) inhibition

γ-Propoxy-sulfo-lichenin’s natural origin and dual antitumor/immunomodulatory effects contrast with the synthetic heparin-mimics’ narrower anti-angiogenic focus .

Ligustrazine Derivatives

Ligustrazine (tetramethylpyrazine) derivatives are synthetic small molecules with antitumor activity, targeting pathways like apoptosis and cell cycle arrest .

Parameter γ-Propoxy-Sulfo-Lichenin Ligustrazine Derivatives
Molecular Class Polysaccharide Alkaloid-derived small molecules
Mechanism Differentiation induction; mucin secretion ROS modulation; mitochondrial apoptosis
Bioactivity Scope Broad (antitumor, epithelial regulation) Narrow (focused on tumor cytotoxicity)

The polysaccharide structure of γ-propoxy-sulfo-lichenin enables multitarget effects, whereas ligustrazine derivatives act primarily through reactive oxygen species (ROS)-mediated cytotoxicity .

Alginate Oligosaccharides

Alginate oligosaccharides, derived from brown algae, exhibit antioxidant and anti-inflammatory activities but lack direct antitumor efficacy .

Parameter γ-Propoxy-Sulfo-Lichenin Alginate Oligosaccharides
Sulfation Sulfated Non-sulfated
Antitumor Activity Confirmed in vitro Limited to antioxidant support
Therapeutic Potential Oncology, dermatology Nutrition, adjuvant therapy

The sulfation in γ-propoxy-sulfo-lichenin is critical for its antitumor potency, a feature absent in alginate oligosaccharides .

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